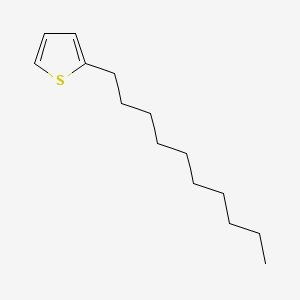

2-Decylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-decylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTHKCARNFTUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340655 | |

| Record name | 2-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-39-9 | |

| Record name | 2-Decylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Decylthiophene CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: 2-Decylthiophene CAS Number: 24769-39-9

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets. This information is crucial for safe handling, storage, and use in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄S | [1] |

| Molecular Weight | 224.41 g/mol | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 167 °C at 17 mmHg | [1] |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4860 - 1.4900 | [1] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated precautionary statements.

| Hazard Class | Hazard Statement | Precautionary Statements |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. |

| Skin irritation (Category 2) | H315: Causes skin irritation | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity - single exposure (Respiratory system) | H335: May cause respiratory irritation |

This data is a summary and should be supplemented by a full review of the complete Safety Data Sheet (SDS) before handling the material.

Experimental Protocols

Synthesis of this compound via Kumada Cross-Coupling

This protocol describes a general method for the synthesis of 2-alkylthiophenes, which can be adapted for this compound. The Kumada cross-coupling reaction is a standard method for forming carbon-carbon bonds between an organohalide and a Grignard reagent, catalyzed by a nickel or palladium complex.

Reaction Scheme:

Caption: Kumada coupling of 2-bromothiophene and decylmagnesium bromide.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromodecane

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent (Decylmagnesium bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromodecane in anhydrous diethyl ether dropwise to the magnesium turnings.

-

The reaction should initiate spontaneously, evidenced by gentle refluxing. If not, gentle heating may be required.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-bromothiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add the prepared decylmagnesium bromide solution to the 2-bromothiophene solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined biological signaling pathways. The primary focus of research on this and similar long-chain alkylthiophenes has been in the field of materials science, particularly for organic electronics.

However, it is worth noting that some sulfur-containing heterocyclic compounds can exhibit biological activity. Should research in this area emerge, this section will be updated. The logical relationship for investigating potential biological activity is outlined below.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Decylthiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monomer 2-Decylthiophene. The information is curated for researchers, scientists, and professionals in drug development who require detailed analytical information for the characterization and utilization of this compound. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and includes visualizations to illustrate analytical workflows.

Introduction to this compound

This compound is an alkylated thiophene derivative that serves as a crucial building block in the synthesis of various organic electronic materials, including conductive polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The decyl side chain enhances the solubility of the resulting materials in organic solvents, facilitating solution-based processing. Accurate spectroscopic characterization is paramount for confirming the purity and structural integrity of the monomer before its use in polymerization or other chemical reactions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Thiophene Ring | 7.15 | dd | 5.1, 1.2 | H-5 |

| 6.95 | dd | 5.1, 3.5 | H-4 | |

| 6.80 | dt | 3.5, 1.2 | H-3 | |

| Alkyl Chain | 2.80 | t | 7.5 | α-CH₂ |

| 1.65 | p | 7.5 | β-CH₂ | |

| 1.28 | m | - | -(CH₂)₇- | |

| 0.88 | t | 6.8 | -CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Thiophene Ring | 146.0 | C-2 |

| 127.5 | C-5 | |

| 124.5 | C-4 | |

| 122.8 | C-3 | |

| Alkyl Chain | 31.9 | - |

| 30.5 | - | |

| 29.6 | - | |

| 29.5 | - | |

| 29.3 | - | |

| 29.2 | - | |

| 22.7 | - | |

| 14.1 | -CH₃ |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Mass Spectrometry (MS)

| Technique | m/z | Relative Intensity (%) | Assignment |

| EI-MS | 224.16 | 100 | [M]⁺ (Molecular Ion) |

| 111.05 | ~40 | [M - C₈H₁₇]⁺ | |

| 97.03 | ~30 | [C₄H₄S-CH₂]⁺ | |

| 83.02 | ~20 | [C₄H₃S]⁺ (Thienyl cation) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2955-2850 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C=C stretch (thiophene ring) |

| 825 | Strong | C-H out-of-plane bend (2-substituted thiophene) |

| 720 | Medium | -(CH₂)n- rock |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Hexane | 236 | ~8,000 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 240 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Sample Preparation: As this compound is a liquid, it can be introduced directly into the mass spectrometer. For techniques like Electron Ionization (EI), a small amount of the liquid is introduced via a direct insertion probe or a gas chromatography (GC) inlet.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is a common setup.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: A scan range of m/z 40-500 is typically used.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Acquisition Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: A cuvette containing the pure solvent is used as a blank to zero the absorbance.

-

Cuvette: A 1 cm path length quartz cuvette is used.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration of the solution is known.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid monomer like this compound.

The Decyl Side Chain: A Critical Architectural Element in Thiophene-Based Polymers for Advanced Electronics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of alkyl side chains on conjugated polymer backbones is a cornerstone of modern materials science, profoundly influencing their processability, morphology, and electronic properties. Among these, the decyl (C10H21) group has emerged as a key functional moiety in thiophene-based polymers, particularly in poly(3-decylthiophene) (P3DT). This technical guide delves into the critical role of the decyl side chain, offering a comprehensive overview of its impact on polymer characteristics, detailed experimental protocols for synthesis and device fabrication, and a quantitative comparison with other alkyl side chains. While the primary applications of these polymers are in organic electronics, we will also briefly touch upon their potential in biomedical contexts.

The Multifaceted Role of the Decyl Side Chain

The introduction of a decyl side chain at the 3-position of the thiophene ring is not a trivial modification; it is a deliberate design choice that imparts several crucial properties to the resulting polymer.

Enhanced Solubility and Processability

Perhaps the most significant contribution of the decyl side chain is the dramatic improvement in solubility in common organic solvents.[1] The long, flexible alkyl group disrupts the strong π-π stacking interactions between the rigid polythiophene backbones in the solid state, allowing solvent molecules to intercalate and dissolve the polymer. This enhanced solubility is paramount for solution-based processing techniques such as spin-coating, drop-casting, and printing, which are essential for the fabrication of large-area and flexible electronic devices.[1]

Control of Interchain Packing and Morphology

The length and steric bulk of the side chain directly influence the way polymer chains pack in the solid state. The decyl group provides sufficient van der Waals interactions to promote ordered packing, yet it also introduces a degree of flexibility. This balance is crucial for achieving the desired lamellar structures with favorable π-stacking distances for efficient charge transport. The orientation of the polymer chains relative to the substrate, whether "edge-on" or "face-on," is also influenced by the side chain and the processing conditions, which in turn affects the charge mobility in devices like organic field-effect transistors (OFETs).

Tuning of Electronic and Optical Properties

The decyl side chain, while not part of the conjugated backbone, indirectly affects the electronic and optical properties. By influencing the planarity of the backbone and the degree of interchain order, it can alter the effective conjugation length. This is observable through shifts in the UV-Vis absorption spectra. For instance, P3DT in solution exhibits an absorption peak around 450 nm, which red-shifts to approximately 520 nm in thin films, indicating a more ordered, aggregated structure with increased conjugation.

Quantitative Comparison of Alkyl Side Chain Effects

The choice of alkyl side chain length is a critical parameter in tuning the properties of poly(3-alkylthiophene)s (P3ATs). The following table summarizes key quantitative data comparing P3DT with its shorter-chain counterparts.

| Property | Poly(3-butylthiophene) (P3BT) | Poly(3-hexylthiophene) (P3HT) | Poly(3-decylthiophene) (P3DT) | Poly(3-dodecylthiophene) (P3DDT) |

| Solubility | Lower | Moderate | High | Very High |

| Melting Temperature (Tm) | ~200 °C | ~230 °C | ~150 °C | ~130 °C |

| Hole Mobility (in OFETs) | Variable, often lower | 10⁻³ - 10⁻² cm²/Vs | ~10⁻³ cm²/Vs | Lower than P3HT |

| UV-Vis Abs. (Film, λmax) | ~510 nm | ~525 nm | ~520 nm | ~515 nm |

Note: The values presented are representative and can vary significantly based on the polymer's regioregularity, molecular weight, and the specific processing conditions.

Generally, as the side chain length increases from butyl to decyl, the solubility increases, and the melting point decreases, which can be advantageous for processing. However, very long side chains, such as in P3DDT, can lead to a dilution of the conjugated backbone, potentially reducing interchain interactions and lowering charge mobility.

Experimental Protocols

This section provides detailed methodologies for the synthesis of P3DT and the fabrication of a typical electronic device, an organic field-effect transistor (OFET).

Synthesis of Regioregular Poly(3-decylthiophene) via GRIM Polymerization

The Grignard Metathesis (GRIM) method is a widely used technique for the synthesis of regioregular poly(3-alkylthiophene)s, yielding polymers with a high head-to-tail (HT) coupling ratio, which is crucial for good electrical performance.

Materials:

-

2,5-Dibromo-3-decylthiophene (monomer)

-

t-Butylmagnesium chloride (Grignard reagent)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (for precipitation)

-

Hydrochloric acid (HCl)

-

Soxhlet extraction apparatus with cellulose thimbles

-

Methanol, hexane, chloroform (for purification)

Procedure:

-

Monomer Preparation: The monomer, 2,5-dibromo-3-decylthiophene, is either synthesized or purchased commercially. Ensure it is pure and dry before use.

-

Reaction Setup: A three-neck round-bottom flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet. The entire apparatus is flame-dried under a nitrogen atmosphere to remove any moisture.

-

Grignard Formation: The monomer is dissolved in anhydrous THF in the reaction flask. The solution is cooled to 0°C in an ice bath. A solution of t-butylmagnesium chloride in THF is added dropwise to the monomer solution. The reaction mixture is stirred at room temperature for 2 hours to ensure the formation of the Grignard reagent.

-

Polymerization: The Ni(dppp)Cl₂ catalyst is added to the reaction mixture. The color of the solution typically changes, indicating the start of the polymerization. The reaction is allowed to proceed at room temperature for 2-3 hours.

-

Quenching and Precipitation: The polymerization is quenched by the slow addition of 5 M HCl. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Purification: The crude polymer is collected by filtration and subjected to Soxhlet extraction to remove catalyst residues and low molecular weight oligomers. The extraction is performed sequentially with methanol, hexane, and finally chloroform. The chloroform fraction contains the desired polymer.

-

Final Product: The chloroform is removed by rotary evaporation, and the resulting polymer is dried under vacuum to yield a dark-colored solid.

Fabrication of a Bottom-Gate, Bottom-Contact P3DT OFET

This protocol describes the fabrication of a standard organic field-effect transistor using P3DT as the active semiconductor layer.

Materials:

-

Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

Gold (Au) for source and drain electrodes

-

Poly(3-decylthiophene) (P3DT)

-

Chloroform or other suitable organic solvent

-

Photoresist and developer

-

Chromium adhesion layer (optional)

-

Substrate cleaning solvents (acetone, isopropanol)

-

Spin coater

-

Thermal evaporator

-

Photolithography equipment

Procedure:

-

Substrate Cleaning: The Si/SiO₂ wafer is cleaned ultrasonically in acetone, followed by isopropanol, each for 15 minutes. The substrate is then dried with a stream of nitrogen and treated with an oxygen plasma or piranha solution to create a hydrophilic surface.

-

Electrode Patterning: Source and drain electrodes are patterned on the SiO₂ surface using photolithography.

-

Electrode Deposition: A thin adhesion layer of chromium (2-5 nm) followed by a 30-50 nm layer of gold is deposited by thermal evaporation. The photoresist is then lifted off in acetone to leave the patterned source and drain electrodes.

-

P3DT Solution Preparation: A solution of P3DT in chloroform is prepared at a concentration of 5-10 mg/mL. The solution is stirred overnight in a nitrogen-filled glovebox to ensure complete dissolution.

-

Semiconductor Deposition: The P3DT solution is spin-coated onto the substrate with the patterned electrodes. A typical spin-coating speed is 1500-3000 rpm for 60 seconds to achieve a film thickness of 20-50 nm.

-

Annealing: The device is annealed on a hotplate inside the glovebox at a temperature of 100-150°C for 10-30 minutes. This step improves the crystallinity and morphology of the polymer film, leading to better device performance.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station.

Visualizing Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the synthesis of poly(3-decylthiophene).

Caption: Workflow for the fabrication of a P3DT-based OFET.

Applications in Drug Development and Biomedical Research

While the primary application of P3DT and other polythiophenes is in organic electronics, there is emerging research into their use in the biomedical field. Their conductive nature makes them interesting candidates for biosensors, where they can be used to detect biological molecules through changes in their electrical properties. For instance, functionalized polythiophenes can be used to create sensors for DNA, proteins, and glucose.

In the context of drug development, these polymers could potentially be used as components of drug delivery systems. Their ability to respond to electrical stimuli could be harnessed for controlled drug release. Furthermore, conductive polymers are being explored as scaffolds for tissue engineering, particularly for neural applications, where their electrical conductivity could help to promote nerve cell growth and regeneration. However, it is important to note that research in these areas is still in the early stages, and significant challenges related to biocompatibility, stability in physiological environments, and long-term effects need to be addressed.

Conclusion

The decyl side chain plays a pivotal and multifaceted role in determining the properties and performance of thiophene-based polymers. Its influence on solubility, solid-state packing, and, consequently, electronic characteristics is undeniable. This guide has provided a technical overview of these aspects, supported by quantitative data and detailed experimental protocols for the synthesis of P3DT and the fabrication of OFET devices. The provided workflows offer a clear visual representation of these processes. While the dominant applications for P3DT remain in the realm of organic electronics, the exploration of its potential in biomedical applications opens up exciting new avenues for future research. A thorough understanding of the structure-property relationships imparted by the decyl side chain is essential for the continued development of advanced functional materials for a wide range of scientific and technological applications.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 2-Decylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Decylthiophene is a key building block in the field of organic electronics. Its long alkyl chain imparts solubility to otherwise intractable conjugated polymers, making it a valuable component in the synthesis of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the electronic and optical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 24769-39-9 |

| Molecular Formula | C₁₄H₂₄S |

| Molecular Weight | 224.41 g/mol |

| Boiling Point | 167 °C at 17 mmHg |

| Density | 0.920 ± 0.06 g/cm³ (Predicted) |

| Appearance | Light yellow to orange liquid |

Electronic Properties

The electronic properties of this compound, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for designing efficient organic electronic devices. These parameters determine the facility of charge injection and transport in a material.

HOMO and LUMO Energy Levels

-

EHOMO = -e (Eoxonset - E1/2, Fc/Fc⁺) - 4.8 eV

-

ELUMO = -e (Eredonset - E1/2, Fc/Fc⁺) - 4.8 eV

For context, theoretical calculations on related oligothiophenes provide insight into the expected energy levels. For instance, density functional theory (DFT) calculations on a similar molecule, 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene, showed HOMO and LUMO energy levels of -5.21 eV and -0.86 eV, respectively.[2]

Charge Carrier Mobility

The charge carrier mobility is a measure of how quickly charge carriers (holes or electrons) can move through a material under the influence of an electric field. For organic semiconductors, this is a critical parameter for the performance of OFETs. While the mobility of pristine this compound thin films has not been extensively reported, a derivative, piceno[4,3-b:9,10-b′]dithiophene with two decyl end groups, has shown excellent p-type characteristics with a hole mobility of 1.21 cm²/V·s.[3] This high mobility underscores the potential of this compound-containing materials in high-performance electronics.

Optical Properties

The optical properties of this compound are dictated by its electronic structure, specifically the energy gap between the HOMO and LUMO levels.

UV-Visible Absorption

In solution, conjugated molecules like this compound typically exhibit strong absorption in the UV-visible range due to π-π* electronic transitions. While the specific absorption maximum for monomeric this compound is not widely reported, poly(3-dodecylthiophene), a closely related polymer, shows a broad absorption peak around 530 nm in thin films.[4] The absorption spectrum is influenced by the solvent and the aggregation state of the molecules.

Photoluminescence

Data Summary

The following table summarizes the key electronic and optical properties discussed. Note that where specific data for this compound is unavailable, data for closely related compounds is provided for context.

| Property | Value | Notes |

| HOMO Energy Level | Not Reported | Can be determined by cyclic voltammetry. A related compound has a calculated HOMO of -5.21 eV.[2] |

| LUMO Energy Level | Not Reported | Can be determined by cyclic voltammetry. A related compound has a calculated LUMO of -0.86 eV.[2] |

| Hole Mobility | 1.21 cm²/V·s (for a derivative) | Measured in a field-effect transistor based on a piceno[4,3-b:9,10-b′]dithiophene derivative.[3] |

| UV-Vis Absorption Maximum (λmax) | Not Reported (for monomer) | Poly(3-dodecylthiophene) thin films absorb around 530 nm.[4] |

| Photoluminescence Maximum | Not Reported | Expected to fluoresce upon UV excitation. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common and effective method for the synthesis of 2-alkylthiophenes is the Kumada cross-coupling reaction. This involves the reaction of a Grignard reagent with a halogenated thiophene in the presence of a nickel catalyst.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromodecane

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, place magnesium turnings in a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromodecane in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the decylmagnesium bromide Grignard reagent.

-

-

Kumada Coupling:

-

In a separate Schlenk flask, dissolve 2-bromothiophene and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the solution of 2-bromothiophene and catalyst.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the λmax of this compound in solution.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., chloroform, tetrahydrofuran, or hexane)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (as an internal standard)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.

-

Add a small amount of ferrocene to the solution.

-

Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction of this compound and the ferrocene/ferrocenium couple.

-

Record the voltammogram and identify the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) of this compound, as well as the half-wave potential for the ferrocene/ferrocenium couple (E1/2, Fc/Fc⁺).

-

Calculate the HOMO and LUMO energy levels using the equations provided in the "Electronic Properties" section.

Organic Thin-Film Transistor (OTFT) Fabrication and Characterization

Objective: To fabricate a thin-film transistor using this compound as the active layer and to measure its charge carrier mobility.

Materials:

-

This compound

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and gate dielectric)

-

Solvent for spin-coating (e.g., chlorobenzene or toluene)

-

Gold (for source and drain electrodes)

-

Substrate cleaning materials (e.g., acetone, isopropanol, deionized water)

-

Spin-coater

-

Thermal evaporator

-

Shadow mask for electrode deposition

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate by sonicating sequentially in acetone, isopropanol, and deionized water.

-

Dry the substrate with a stream of nitrogen.

-

Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the film morphology of the organic semiconductor.

-

-

Active Layer Deposition:

-

Prepare a solution of this compound in a suitable solvent.

-

Deposit a thin film of this compound onto the SiO₂ surface by spin-coating.

-

Anneal the film at an appropriate temperature to improve crystallinity and remove residual solvent.

-

-

Source-Drain Electrode Deposition:

-

Place a shadow mask with the desired channel length and width on top of the organic film.

-

Deposit gold (typically 50 nm) through the shadow mask using thermal evaporation to define the source and drain electrodes. This creates a top-contact, bottom-gate device architecture.

-

-

Characterization:

-

Place the fabricated OTFT on the probe station of a semiconductor parameter analyzer.

-

Measure the output and transfer characteristics of the device.

-

Calculate the charge carrier mobility from the saturation regime of the transfer curve using the following equation:

-

IDS = (μ * Ci * W) / (2 * L) * (VGS - VT)² where IDS is the drain-source current, μ is the charge carrier mobility, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and VT is the threshold voltage.

-

-

References

Solubility of 2-Decylthiophene in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of 2-Decylthiophene

This compound is an alkylated thiopene derivative. The presence of the long alkyl (decyl) chain significantly influences its solubility profile.[1] Generally, the introduction of such aliphatic chains increases the solubility of the parent thiophene ring in nonpolar organic solvents. This enhanced solubility is crucial for solution-based processing techniques used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

Based on its molecular structure—a nonpolar decyl chain attached to a weakly polar thiophene ring—this compound is expected to be readily soluble in a range of common organic solvents.

Expected Solubility Profile:

| Solvent Class | Examples | Expected Solubility |

| Nonpolar Aromatic | Toluene, Xylene | High |

| Chlorinated | Chloroform, Dichloromethane | High |

| Ethers | Tetrahydrofuran (THF) | Moderate to High |

| Alkanes | Hexane, Cyclohexane | Moderate |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate |

| Polar Protic | Methanol, Ethanol | Low |

| Aqueous | Water | Insoluble |

It is important to note that the above table is a qualitative prediction. The actual solubility will depend on factors such as temperature, purity of the solute and solvent, and the presence of any polymorphic forms of this compound.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general and reliable method for determining the solubility of organic compounds in various solvents can be adapted. The following gravimetric method is a standard approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporation equipment (e.g., rotary evaporator or vacuum oven)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the vial containing the filtered solution to determine the exact mass of the solution.

-

Evaporate the solvent from the vial under reduced pressure using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial with the solute minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (mass of solute / mass of solvent) x 100

-

g/L of solvent = (mass of solute / volume of solvent)

-

mol/L of solvent = (moles of solute / volume of solvent)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

2-Decylthiophene: A Versatile Building Block for High-Performance Organic Electronics

A Technical Guide for Researchers and Materials Scientists

Introduction:

2-Decylthiophene is a key building block in the burgeoning field of organic electronics. Its unique molecular structure, featuring a thiophene ring functionalized with a decyl alkyl chain, imparts desirable properties to organic semiconducting materials. This technical guide delves into the potential applications of this compound in materials science, with a focus on organic field-effect transistors (OFETs) and organic solar cells (OSCs). The strategic incorporation of the decyl side chain enhances the solubility of resulting polymers and influences the morphology of thin films, both critical factors in the performance of solution-processed electronic devices. This document provides an in-depth overview of the synthesis, properties, and device applications of this compound-based materials, complete with experimental protocols and performance data to aid researchers in their exploration of this promising material.

Key Properties and Applications

This compound serves as a fundamental monomer for the synthesis of a variety of organic semiconducting materials, including polymers and small molecules. The presence of the ten-carbon alkyl chain is instrumental in improving the solubility of these materials in common organic solvents, a crucial prerequisite for solution-based fabrication techniques like spin coating and printing.[1] Furthermore, the nature of the alkyl side chain can significantly impact the intermolecular packing and ordering of the resulting materials in the solid state, which in turn governs charge transport and device performance.[1]

The primary applications of this compound lie in the active layers of:

-

Organic Field-Effect Transistors (OFETs): In OFETs, polymers derived from this compound, such as poly(this compound), can act as the semiconducting channel, facilitating the flow of charge between the source and drain electrodes. The performance of these devices is often characterized by their charge carrier mobility.

-

Organic Solar Cells (OSCs): In OSCs, this compound-based polymers are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor material. The efficiency of these devices is determined by their power conversion efficiency (PCE).

Synthesis of this compound Monomer

A common and effective method for the synthesis of this compound is through a Kumada cross-coupling reaction. This involves the reaction of a Grignard reagent, decylmagnesium bromide, with 2-bromothiophene in the presence of a nickel catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromodecane

-

Anhydrous tetrahydrofuran (THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of Decylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromodecane in anhydrous THF dropwise to the magnesium turnings.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Kumada Coupling Reaction:

-

In a separate flask, dissolve 2-bromothiophene and a catalytic amount of Ni(dppp)Cl2 in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared decylmagnesium bromide solution to the 2-bromothiophene solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

A highly effective method for the controlled polymerization of substituted thiophenes is the Grignard Metathesis (GRIM) polymerization. This chain-growth polymerization technique allows for the synthesis of well-defined, regioregular poly(3-alkylthiophenes), which is crucial for achieving high charge carrier mobilities. To polymerize this compound, it must first be brominated at the 5-position.

Experimental Protocol: Synthesis of Poly(this compound) via GRIM Polymerization

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

tert-Butylmagnesium chloride in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Hydrochloric acid (HCl)

-

Methanol

-

Chloroform

Procedure:

-

Bromination of this compound:

-

Dissolve this compound in DMF.

-

Slowly add NBS in portions to the solution in the dark.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with hexane.

-

Wash the organic layer with water and brine, dry over MgSO4, and remove the solvent.

-

Purify the resulting 2-bromo-5-decylthiophene by column chromatography.

-

-

GRIM Polymerization:

-

In a flame-dried Schlenk flask under argon, dissolve 2-bromo-5-decylthiophene in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a solution of tert-butylmagnesium chloride in THF.

-

Stir the mixture for 1-2 hours at room temperature to form the Grignard monomer.

-

In a separate Schlenk flask, add Ni(dppp)Cl2 and dissolve in anhydrous THF.

-

Transfer the Grignard monomer solution to the catalyst solution via cannula.

-

Stir the polymerization mixture at room temperature for the desired time (monitoring by GPC can determine the molecular weight progression).

-

-

Work-up and Purification of the Polymer:

-

Quench the polymerization by adding dilute HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

-

Collect the fibrous polymer by filtration and dry under vacuum.

-

GRIM Polymerization Workflow

References

2-Decylthiophene as a Building Block for Semiconducting Polymers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Research on semiconducting polymers derived specifically from 2-decylthiophene is limited in publicly available literature. The alkyl substituent at the 2-position of the thiophene ring introduces significant steric hindrance, which can disrupt the planarity of the polymer backbone and impede the intermolecular packing necessary for efficient charge transport. Consequently, the focus of research has predominantly been on 3-alkylthiophenes, which exhibit superior semiconducting properties. This guide will, therefore, focus on the well-characterized 3-decylthiophene and other 3-alkylthiophenes as representative building blocks for semiconducting polymers, providing a comprehensive overview of their synthesis, properties, and applications.

Introduction: The Role of Alkylthiophenes in Organic Electronics

Polythiophenes, a class of conjugated polymers, are cornerstone materials in the field of organic electronics. Their tunable electronic properties, solution processability, and mechanical flexibility make them ideal candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The introduction of alkyl side chains onto the thiophene backbone is a key strategy to impart solubility in common organic solvents, a prerequisite for cost-effective, large-area device fabrication via printing and coating techniques.

The position of the alkyl chain on the thiophene ring profoundly influences the polymer's properties. While 2-alkylthiophenes can be polymerized, the resulting polymers often suffer from poor charge transport characteristics due to steric hindrance. In contrast, 3-alkylthiophenes, particularly when polymerized with high regioregularity (head-to-tail coupling), can self-assemble into highly ordered, lamellar structures that facilitate efficient charge transport. This guide will delve into the synthesis and characterization of these high-performance 3-alkylthiophene-based semiconducting polymers.

Synthesis of Poly(3-alkylthiophene)s

The most common and effective methods for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) are oxidative polymerization and Grignard Metathesis (GRIM) polymerization.

Oxidative Polymerization

This method typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to polymerize the 3-alkylthiophene monomer. While relatively simple, it can be challenging to control the regioregularity of the resulting polymer.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful technique for producing highly regioregular P3ATs with controlled molecular weights and narrow polydispersity.[1] This method involves the formation of a Grignard reagent from a dihalo-3-alkylthiophene monomer, followed by a nickel-catalyzed cross-coupling reaction. The "living" nature of this polymerization allows for the synthesis of well-defined polymer architectures, including block copolymers.[1]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 3-decylthiophene

This protocol describes a typical GRIM polymerization for synthesizing poly(3-decylthiophene) (P3DT).

Materials:

-

2,5-dibromo-3-decylthiophene (monomer)

-

tert-butylmagnesium chloride (Grignard reagent) in a suitable solvent (e.g., THF/toluene)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Chloroform

-

Silica gel

Procedure:

-

In a nitrogen-purged flask, dissolve 2,5-dibromo-3-decylthiophene in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a stoichiometric amount of tert-butylmagnesium chloride solution.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete Grignard exchange.

-

In a separate flask, prepare a suspension of Ni(dppp)Cl₂ in anhydrous THF.

-

Add the catalyst suspension to the monomer solution. The reaction mixture will typically change color, indicating the start of polymerization.

-

Let the polymerization proceed at room temperature for a specified time (e.g., 2-24 hours) to achieve the desired molecular weight.

-

Quench the polymerization by adding a small amount of concentrated HCl.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

-

Filter the precipitated polymer and wash it with methanol to remove residual catalyst and unreacted monomer.

-

Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to fractionate the polymer by molecular weight and remove impurities.

-

The final poly(3-decylthiophene) product is obtained by precipitating the chloroform fraction in methanol and drying under vacuum.

Properties of Poly(3-alkylthiophene)s

The electronic and optical properties of P3ATs are highly dependent on the length of the alkyl side chain and the regioregularity of the polymer backbone.

Optical Properties

The UV-Vis absorption spectrum of a P3AT film provides insights into the extent of π-conjugation along the polymer backbone. Highly regioregular P3ATs exhibit a characteristic vibronic structure in their absorption spectra, with a main absorption peak and a red-shifted shoulder, indicating the formation of ordered aggregates.

Electronic Properties

The performance of P3ATs in electronic devices is primarily determined by their charge carrier mobility. This property is a measure of how efficiently charges (holes in the case of P3ATs) move through the material. High charge carrier mobility is achieved in well-ordered, crystalline polymer films where the π-stacked thiophene backbones provide pathways for efficient intermolecular charge hopping.

Table 1: Properties of Selected Poly(3-alkylthiophene)s

| Polymer Name | Alkyl Side Chain | Hole Mobility (cm²/Vs) | On/Off Ratio (in OFETs) | Power Conversion Efficiency (PCE) in OPVs (%) |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | 10⁻⁴ - 0.1[2][3] | > 10⁶ | 3-5% |

| Poly(3-decylthiophene) (P3DT) | Decyl | ~10⁻³ | > 10⁵ | ~2-4% |

| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl | ~10⁻³ | > 10⁵ | ~2-4% |

Note: The reported values can vary significantly depending on the polymer's molecular weight, regioregularity, and the fabrication conditions of the device.

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

P3ATs are widely used as the active semiconductor layer in p-type OFETs. The performance of these devices is characterized by the charge carrier mobility and the on/off ratio.

Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact P3AT OFET

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

-

Photoresist and developer

-

Gold (Au) and a suitable adhesion layer (e.g., chromium or titanium)

-

Poly(3-alkylthiophene) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Hexamethyldisilazane (HMDS) for surface treatment (optional)

Procedure:

-

Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

-

Optionally, treat the SiO₂ surface with HMDS to improve the interface with the organic semiconductor.

-

Use photolithography to pattern the source and drain electrodes.

-

Deposit the adhesion layer and gold using thermal evaporation or e-beam evaporation.

-

Perform a lift-off process to define the source and drain electrodes.

-

Deposit the P3AT active layer by spin-coating the polymer solution onto the substrate.

-

Anneal the film at a specific temperature (e.g., 110-150 °C) to improve the crystallinity and film morphology.

-

Characterize the electrical properties of the OFET using a semiconductor parameter analyzer.

Organic Photovoltaics (OPVs)

In OPVs, P3ATs act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) as the electron acceptor. The power conversion efficiency (PCE) is the key performance metric for solar cells.

Experimental Protocol: Fabrication of a P3AT:PCBM Bulk Heterojunction Solar Cell

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

-

Poly(3-alkylthiophene) and PCBM blend solution in a suitable solvent (e.g., chlorobenzene)

-

Low work function metal (e.g., calcium, aluminum) for the cathode

Procedure:

-

Clean and pattern the ITO-coated glass substrate.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO to serve as a hole transport layer.

-

Anneal the PEDOT:PSS layer.

-

Spin-coat the P3AT:PCBM blend solution to form the active layer.

-

Anneal the active layer to optimize the morphology for efficient charge separation and transport.

-

Deposit the cathode (e.g., Ca/Al) by thermal evaporation in a high-vacuum chamber.

-

Encapsulate the device to protect it from atmospheric degradation.

-

Characterize the solar cell performance under simulated solar illumination.[4]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of poly(3-alkylthiophene).

OFET Device Architecture

Caption: Schematic of a bottom-gate, bottom-contact OFET.

OPV Device Architecture

Caption: Structure of a conventional bulk heterojunction OPV.

Conclusion

While this compound itself has not been extensively explored as a building block for high-performance semiconducting polymers, the broader class of 3-alkylthiophenes has proven to be exceptionally valuable in the field of organic electronics. Through controlled synthesis techniques like GRIM polymerization, it is possible to produce highly regioregular poly(3-alkylthiophene)s with tailored properties for specific applications. The detailed understanding of the structure-property relationships in these materials continues to drive the development of more efficient and stable organic electronic devices. Further research into novel monomer design, including potentially revisiting 2-substituted thiophenes with different substitution patterns, may yet unlock new avenues for materials innovation.

References

The Emergence of 2-Decylthiophene Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – October 27, 2025 – In the ever-evolving landscape of pharmaceutical research, the exploration of novel chemical scaffolds as potential therapeutic agents is paramount. Among these, thiophene and its derivatives have consistently demonstrated a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry.[1][2][3] This technical guide delves into the burgeoning field of 2-decylthiophene derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore synthetic methodologies, potential therapeutic applications, and the critical role of the decyl moiety in influencing biological activity.

While the direct exploration of this compound derivatives in drug development is a niche yet expanding area, the principles guiding their design and synthesis are well-established within the broader context of thiophene chemistry. The introduction of a long alkyl chain, such as a decyl group, at the 2-position of the thiophene ring can significantly modulate the lipophilicity of the molecule. This, in turn, can influence its pharmacokinetic and pharmacodynamic properties, including membrane permeability, protein binding, and overall target engagement.

Synthetic Strategies for this compound Derivatives

The synthesis of functionalized thiophenes can be achieved through various established methods. These can be adapted for the preparation of this compound derivatives by utilizing starting materials bearing the C10 alkyl chain.

One of the most versatile and widely employed methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. To synthesize a this compound derivative via this method, a ketone bearing a decyl group could be utilized as a key starting material.

Experimental Protocol: Gewald Synthesis of a Hypothetical 2-Decyl-2-aminothiophene Derivative

This protocol is a representative example adapted from established Gewald reaction procedures.[4]

Materials:

-

Dodecan-2-one (as a precursor to introduce the decyl group)

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (as a basic catalyst)

-

Ethanol (as a solvent)

Procedure:

-

A mixture of dodecan-2-one (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

-

Morpholine (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and purified by recrystallization or column chromatography to yield the desired 2-amino-3-cyano-4-methyl-5-decylthiophene.

Characterization Data for a Representative Thiophene Derivative (Hypothetical)

| Characterization Technique | Data |

| ¹H NMR | Chemical shifts corresponding to the decyl chain protons, methyl group, amino group, and the thiophene ring proton would be observed. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the decyl chain, the thiophene ring, the cyano group, and the methyl group, would be present. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the cyano group, and C-S stretching of the thiophene ring would be visible. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized compound would be detected. |

Potential Therapeutic Applications and Structure-Activity Relationships

The incorporation of a decyl group can be a key strategy in the design of novel therapeutics targeting a range of diseases. The increased lipophilicity can enhance the interaction of the molecule with hydrophobic pockets in enzyme active sites or receptors.

Anticancer Activity: Numerous thiophene derivatives have been investigated as potential anticancer agents.[4][5][6] For instance, certain thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors, a key target in angiogenesis.[5] The introduction of a lipophilic decyl chain could potentially enhance the binding affinity of such compounds to the ATP-binding site of VEGFR-2, leading to improved anti-angiogenic properties.

Enzyme Inhibition: Thiophene scaffolds are present in inhibitors of various enzymes. For example, derivatives of benzothiophene have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) and as inhibitors of SUMO-specific proteases (SENPs).[7][8] The decyl group could be explored to optimize the interaction with hydrophobic regions of these enzymes, potentially leading to increased potency and selectivity.

Antimicrobial Activity: Thiophene derivatives have also shown promise as antimicrobial agents. The lipophilicity conferred by a decyl chain could facilitate the penetration of the bacterial cell membrane, a crucial step for the efficacy of many antibiotics.

Experimental Workflow and Signaling Pathway Visualization

To illustrate the logical flow of discovering and evaluating novel this compound derivatives, the following workflows and a hypothetical signaling pathway are presented using Graphviz.

Caption: A generalized experimental workflow for the discovery and development of novel this compound derivatives.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Oxidative Chemical Polymerization of 2-Decylthiophene using FeCl₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(2-decylthiophene) (P2DT) via oxidative chemical polymerization using ferric chloride (FeCl₃). This document is intended to guide researchers in the synthesis, characterization, and potential applications of P2DT, particularly in the fields of biomedical research and drug development.

Introduction

Polythiophenes are a class of conducting polymers that have garnered significant interest due to their unique electronic and optical properties. The introduction of alkyl side chains, such as a decyl group at the 2-position of the thiophene ring, enhances the solubility of the resulting polymer in common organic solvents, facilitating its processing and characterization. The oxidative polymerization of this compound with FeCl₃ is a straightforward and cost-effective method for producing P2DT. This method's simplicity makes it an attractive option for both academic research and industrial applications.

Recent advancements have highlighted the potential of polythiophene derivatives in biomedical applications, including biosensors for diagnostics and as matrices for controlled drug delivery. The electrical conductivity and biocompatibility of these polymers are key attributes that are being explored for these purposes. While the biocompatibility of polythiophenes can be influenced by their physical form (e.g., films vs. nanoparticles), studies on related polymers like poly(3-hexylthiophene) (P3HT) suggest that they are generally well-tolerated by biological systems.

Chemical and Physical Properties

-

Monomer: this compound

-

Molar Mass of Monomer: 224.42 g/mol

-

Polymer: Poly(this compound) (P2DT)

-

Appearance of Polymer: Typically a dark-colored solid

-

Solubility: Soluble in common organic solvents such as chloroform, tetrahydrofuran (THF), and toluene.

Data Presentation: Polymerization of Alkylthiophenes

The following table summarizes typical experimental data for the oxidative polymerization of alkylthiophenes using FeCl₃. While specific data for this compound is limited in the literature, the data for poly(3-alkylthiophene)s provides a useful benchmark.

| Parameter | Poly(3-hexylthiophene) (P3HT) | Poly(3-dodecylthiophene) (P3DDT) | Expected Range for Poly(this compound) (P2DT) |

| Monomer:Oxidant Ratio (mol:mol) | 1:4 | 1:4 | 1:3 - 1:5 |

| Solvent | Chloroform, Toluene | Chloroform | Chloroform, Dichloromethane |

| Reaction Temperature (°C) | 0 - 25 | 25 | 0 - 25 |

| Reaction Time (h) | 2 - 24 | 24 | 2 - 24 |

| Yield (%) | 70 - 95 | ~80 | 60 - 90 |

| Number-Average Molecular Weight (Mₙ) (kDa) | 5 - 30 | 10 - 25 | 5 - 25 |

| Weight-Average Molecular Weight (Mₙ) (kDa) | 10 - 60 | 20 - 50 | 10 - 50 |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 2.2 | 1.5 - 3.0 |

Experimental Protocols

Materials and Reagents

-

This compound (monomer)

-

Anhydrous Ferric Chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (or other suitable solvent)

-

Methanol (for precipitation and washing)

-

Hydrochloric acid (HCl) solution (for washing)

-

Ammonium hydroxide (NH₄OH) solution (for de-doping)

-

Argon or Nitrogen gas (for inert atmosphere)

General Polymerization Protocol (Standard Addition)

This protocol describes the dropwise addition of the oxidant to the monomer solution.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 g, 4.46 mmol) in 50 mL of anhydrous chloroform.

-

Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ (2.89 g, 17.84 mmol, 4 equivalents) in 50 mL of anhydrous chloroform.

-

Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir under an inert atmosphere for 24 hours. The solution will typically turn dark in color.

-

Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

-

Washing: Filter the precipitate and wash it thoroughly with methanol, followed by a dilute HCl solution, and then with distilled water until the filtrate is neutral.

-

De-doping (Optional but Recommended): To obtain the neutral form of the polymer, stir the precipitate in a dilute ammonium hydroxide solution for 2 hours.

-

Final Washing: Wash the polymer again with distilled water and then with methanol.

-

Drying: Dry the resulting poly(this compound) powder in a vacuum oven at 40°C overnight.

Characterization Protocols

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer using GPC with a polystyrene standard for calibration. THF is a common eluent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the polymer structure. The aromatic protons on the thiophene ring are expected to appear in the range of 6.8-7.2 ppm. The aliphatic protons of the decyl side chain will appear at higher field strengths (0.8-3.0 ppm).

-

¹³C NMR: Further confirm the polymer structure by analyzing the carbon skeleton.

-

-

UV-Vis Spectroscopy: Analyze the electronic absorption properties of the polymer in solution (e.g., in chloroform). The λₘₐₓ of poly(alkylthiophene)s is typically in the range of 400-450 nm.

Diagrams

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Applications in Drug Development

The unique properties of poly(this compound) make it a promising material for various applications in the field of drug development.

Biosensors for Diagnostics

The electrical conductivity of P2DT can be modulated by the binding of biological molecules, making it a suitable material for the fabrication of biosensors.

-

Principle: A P2DT-based sensor can be functionalized with biorecognition elements such as antibodies or enzymes. The binding of the target analyte (e.g., a disease biomarker) to the biorecognition element can induce a change in the electrical properties of the polymer, which can be measured as a detectable signal.

Caption: Signaling pathway of a poly(this compound)-based biosensor.

Drug Delivery Systems

The polymer matrix of P2DT can be used to encapsulate therapeutic agents for controlled and targeted drug delivery.

-

Mechanism: Drugs can be physically entrapped within or chemically conjugated to the P2DT backbone. The release of the drug can be controlled by the degradation of the polymer matrix or triggered by external stimuli such as changes in pH or temperature. The inherent conductivity of the polymer also opens up possibilities for electro-responsive drug release systems.

Safety and Handling

-

FeCl₃: Ferric chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

-

This compound: The toxicological properties have not been thoroughly investigated. Handle with care and avoid contact with skin and eyes.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the polymerization. The reaction temperature and time can also be optimized.

-

Low Molecular Weight: A lower reaction temperature may lead to a higher molecular weight and narrower polydispersity. The monomer-to-oxidant ratio is also a critical factor.

-

Insolubility of Polymer: This may indicate cross-linking. Ensure the reaction is not overheated and that the concentration of the oxidant is not excessively high.

This document provides a foundational guide for the synthesis and application of poly(this compound). Researchers are encouraged to consult the primary literature for more specific protocols and to optimize the reaction conditions for their particular needs.

Application Note: Fabrication of Poly(2-decylthiophene) Thin Films via Spin Coating

Introduction

Poly(2-decylthiophene) (P2DT) is a solution-processable conjugated polymer with promising applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the morphology and quality of the polymer thin film. Spin coating is a widely used technique for depositing uniform thin films of polymers from solution. This application note provides a detailed protocol for the fabrication of P2DT thin films using the spin coating method. It is intended for researchers, scientists, and professionals in materials science and drug development who are working with conjugated polymers.

Materials and Equipment

Materials

-

Poly(this compound) (P2DT) powder

-

Solvents: Chloroform, Toluene, or Chlorobenzene (Anhydrous, high purity)

-

Substrates: Silicon wafers with a thermally grown oxide layer (SiO2), glass slides, or indium tin oxide (ITO) coated glass slides.

-

Cleaning solvents: Deionized water, Isopropanol, Acetone.

Equipment

-

Spin coater

-

Hot plate

-

Ultrasonic bath

-

Nitrogen gas source

-

Analytical balance

-

Glass vials and stir bars

-

Micropipettes

-

UV-Vis Spectrophotometer

-

Atomic Force Microscope (AFM)

-

Glovebox (optional, for inert atmosphere processing)

Experimental Protocols

Substrate Cleaning